molecular formula C7H12N2O2S2 B14656389 S-[(Prop-2-en-1-yl)carbamothioyl]-L-cysteine CAS No. 53329-93-4

S-[(Prop-2-en-1-yl)carbamothioyl]-L-cysteine

Cat. No.: B14656389
CAS No.: 53329-93-4
M. Wt: 220.3 g/mol
InChI Key: HJVIYODRHNXIDR-YFKPBYRVSA-N
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Description

S-[(Prop-2-en-1-yl)carbamothioyl]-L-cysteine is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a prop-2-en-1-yl group attached to a carbamothioyl moiety, which is further linked to an L-cysteine backbone. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-[(Prop-2-en-1-yl)carbamothioyl]-L-cysteine typically involves the reaction of N-(prop-2-en-1-yl)hydrazinecarbothioamide with L-cysteine under controlled conditions. The reaction is usually carried out in an ethanol solution at elevated temperatures (50-55°C) to facilitate the formation of the desired product . The reaction conditions, including the molar ratios of the reactants and the choice of solvent, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize efficiency and yield. The process may include steps such as purification through crystallization or chromatography to ensure the high purity of the compound .

Chemical Reactions Analysis

Types of Reactions

S-[(Prop-2-en-1-yl)carbamothioyl]-L-cysteine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfide bonds, which are important in biological systems.

    Reduction: Reduction reactions can break disulfide bonds, reverting the compound to its thiol form.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-en-1-yl group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield disulfide-linked dimers, while substitution reactions can produce a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of S-[(Prop-2-en-1-yl)carbamothioyl]-L-cysteine involves its ability to form and break disulfide bonds. This property is crucial for its biological activity, as disulfide bonds play a key role in maintaining the structure and function of proteins. The compound can interact with various molecular targets, including enzymes and receptors, through its thiol and carbamothioyl groups .

Properties

CAS No.

53329-93-4

Molecular Formula

C7H12N2O2S2

Molecular Weight

220.3 g/mol

IUPAC Name

(2R)-2-amino-3-(prop-2-enylcarbamothioylsulfanyl)propanoic acid

InChI

InChI=1S/C7H12N2O2S2/c1-2-3-9-7(12)13-4-5(8)6(10)11/h2,5H,1,3-4,8H2,(H,9,12)(H,10,11)/t5-/m0/s1

InChI Key

HJVIYODRHNXIDR-YFKPBYRVSA-N

Isomeric SMILES

C=CCNC(=S)SC[C@@H](C(=O)O)N

Canonical SMILES

C=CCNC(=S)SCC(C(=O)O)N

Origin of Product

United States

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